molecular formula C23H25N3O4 B2882512 propan-2-yl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 912903-07-2

propan-2-yl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2882512
CAS No.: 912903-07-2
M. Wt: 407.47
InChI Key: BJUFWIDRSVPPGB-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a 1H-1,3-benzodiazole core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 3-methoxyphenyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzodiazole and pyrrolidinone motifs may act as pharmacophores .

Properties

IUPAC Name

propan-2-yl 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(2)30-22(28)14-26-20-10-5-4-9-19(20)24-23(26)16-11-21(27)25(13-16)17-7-6-8-18(12-17)29-3/h4-10,12,15-16H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUFWIDRSVPPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is synthesized by condensing o-phenylenediamine with formic acid or an equivalent aldehyde

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Green chemistry approaches, such as the use of deep eutectic solvents (DES), can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling , as well as acids and bases for catalyzing various transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Propan-2-yl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate, also known as CAS number 912903-07-2, is a complex organic compound with several scientific research applications.

Properties

Key properties of this compound:

  • IUPAC Name: propan-2-yl 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
  • Molecular Formula: C23H25N3O4
  • Molecular Weight: 407.5 g/mol

Scientific Research Applications

This compound is a compound with applications spanning chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is investigated as a bioactive compound with potential antioxidant properties.
  • Medicine It is explored for potential therapeutic effects, including antiviral and anticancer activities.
  • Industry It is utilized in developing new materials with specific properties like enhanced stability or reactivity.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation: Oxidation can be achieved using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Similar Compounds

  • Benzimidazole derivatives: Share the benzimidazole core structure and exhibit similar biological activities.
  • Pyrrolidinone derivatives: Contain the pyrrolidinone moiety and are used in similar applications.
  • Methoxyphenyl compounds: Feature the methoxyphenyl group and are known for their antioxidant properties.

Mechanism of Action

The mechanism of action of Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring
  • Target Compound: The 3-methoxyphenyl group on the pyrrolidinone ring provides moderate electron-donating effects, influencing electronic distribution and binding interactions.
  • Ethyl 2-{2-[1-(2,5-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate (D212-0201) : Substituted with a 2,5-dimethoxyphenyl group, this compound exhibits enhanced electron-donating properties, which may improve receptor affinity. The ethyl ester group confers slightly lower lipophilicity compared to the propan-2-yl ester in the target compound .
  • Compounds 9a–e (): These derivatives feature benzodiazole linked to phenoxymethyl-triazole-thiazole acetamide systems. The absence of a pyrrolidinone ring distinguishes these from the target compound .

Table 1: Substituent and Physicochemical Comparisons

Compound Name Aromatic Substituent Ester Group Molecular Weight Key Structural Features
Target Compound 3-Methoxyphenyl Propan-2-yl ~452.5 g/mol* Benzodiazole-pyrrolidinone
D212-0201 2,5-Dimethoxyphenyl Ethyl ~439.5 g/mol Benzodiazole-pyrrolidinone
9c () 4-Bromophenyl Acetamide ~540.3 g/mol Benzodiazole-triazole-thiazole

*Calculated based on molecular formula.

Pharmacological and Binding Properties
  • D212-0201 : The dimethoxy substitution may enhance interactions with hydrophobic pockets in target proteins, as seen in docking studies of similar compounds () .
  • Compound 9c: Demonstrated docking poses with acetylcholinesterase (yellow ligand vs.
  • Target Compound: The pyrrolidinone ring could mimic peptide bonds or act as a hydrogen-bond acceptor, while the 3-methoxy group may optimize π-π stacking in receptor binding.

Biological Activity

Propan-2-yl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate, also known by its CAS number 912903-07-2, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O4, with a molecular weight of approximately 407.5 g/mol. The compound features a benzimidazole core and a methoxyphenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H25N3O4
Molecular Weight407.5 g/mol
CAS Number912903-07-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The benzimidazole moiety is known for its capacity to bind to enzymes and receptors, potentially modulating their activity. Specifically, the methoxyphenyl group enhances the compound's lipophilicity, aiding in membrane penetration and bioavailability.

Target Interactions

Research indicates that this compound may act on several targets:

  • Enzymatic Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neural signaling and potentially offering neuroprotective effects.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties. This activity is crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The presence of the oxopyrrolidine structure contributes to its cytotoxic effects against specific cancer types.

Neuroprotective Effects

Given its interaction with neurotransmitter systems, this compound may possess neuroprotective properties. Research has indicated that it can reduce neuronal damage in models of neurodegeneration by modulating oxidative stress and inflammatory responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Neuroprotection in Animal Models :
    • Objective : To assess protective effects against induced neurotoxicity.
    • Findings : Administration of the compound resulted in decreased markers of oxidative stress and improved behavioral outcomes in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing propan-2-yl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate and related benzimidazole derivatives?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Reacting substituted anilines with aldehydes or ketones under acidic conditions to form the benzimidazole core .
  • Pyrrolidinone Formation : Introducing the 3-methoxyphenyl-pyrrolidin-5-one moiety via nucleophilic substitution or ring-closing reactions, often using glacial acetic acid or ethanol as solvents .
  • Esterification : Coupling the benzimidazole-pyrrolidinone intermediate with propan-2-yl acetate using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated after synthesis?

  • Answer : Key analytical techniques include:

  • Spectroscopy : 1^1H NMR and 13^{13}C NMR to confirm proton/carbon environments (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm, pyrrolidinone carbonyl at ~170 ppm) .
  • Elemental Analysis : Matching experimental C, H, N values with theoretical calculations (e.g., C: 62.3%, H: 5.1%, N: 12.4%) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 464.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Answer : Contradictions may arise from assay-specific variables. Mitigation strategies include:

  • Orthogonal Assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) .
  • Solubility Optimization : Use DMSO/water mixtures or PEG-based formulations to ensure consistent bioavailability .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Q. What computational approaches are used to predict the compound’s binding affinity to biological targets?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or α-glucosidase active sites) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Generate predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can low reaction yields during the synthesis of the pyrrolidinone intermediate be improved?

  • Answer : Yield optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for ring-closing steps .
  • Solvent Effects : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) .

Methodological Considerations

Q. What strategies are recommended for analyzing the compound’s stability under physiological conditions?

  • Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability) .
  • Light Exposure Tests : UV-Vis spectroscopy to assess photodegradation kinetics .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Answer :

  • Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or ester groups (e.g., ethyl instead of propan-2-yl) .
  • Bioisosteric Replacement : Replace the pyrrolidinone ring with thiazolidinone or oxazolidinone moieties .
  • Activity Cliffs : Use SAR matrices to identify critical substituents (e.g., 3-methoxyphenyl enhances COX-2 selectivity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
  • Metabolite Interference : Identify hepatic metabolites via microsomal incubation assays .
  • Dose Escalation : Test higher doses in vivo to overcome first-pass metabolism limitations .

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